molecular formula C18H27N5O2 B2838253 N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide CAS No. 1210617-69-8

N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B2838253
CAS No.: 1210617-69-8
M. Wt: 345.447
InChI Key: OIZQZLDMWACBLV-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl moiety, an oxazole ring, and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:

  • Formation of the Cyanocyclohexyl Intermediate: : The initial step involves the preparation of the cyanocyclohexyl intermediate. This can be achieved through the reaction of cyclohexanone with cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

  • Synthesis of the Oxazole Ring: : The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as 2-amino-2-methylpropanenitrile, which undergoes cyclization in the presence of an acid catalyst.

  • Formation of the Piperazine Derivative: : The piperazine derivative is synthesized by reacting piperazine with an appropriate alkylating agent, such as 5-methyl-1,2-oxazole-3-methyl chloride, under basic conditions.

  • Coupling Reaction: : The final step involves coupling the cyanocyclohexyl intermediate with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction, where the cyanocyclohexyl group is introduced to the piperazine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring and the oxazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products

    Oxidation: Oxidized derivatives of the piperazine and oxazole rings

    Reduction: Amino derivatives from the reduction of the nitrile group

    Substitution: Alkylated or acylated derivatives of the piperazine ring

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known psychoactive compounds.

  • Biological Studies: : The compound can be used in studies investigating the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.

  • Pharmacology: : It may serve as a tool compound in pharmacological studies to understand the mechanism of action of piperazine-based drugs.

  • Industrial Applications: : The compound can be used in the synthesis of more complex molecules for industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, suggesting potential psychoactive properties. The oxazole ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide: Unique due to the combination of a cyanocyclohexyl group, an oxazole ring, and a piperazine derivative.

    N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-1-yl}acetamide: Similar structure but with a piperidine ring instead of piperazine.

    N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]morpholin-1-yl}acetamide: Contains a morpholine ring instead of piperazine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties and binding affinities compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-15-11-16(21-25-15)12-22-7-9-23(10-8-22)13-17(24)20-18(14-19)5-3-2-4-6-18/h11H,2-10,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZQZLDMWACBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)CC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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